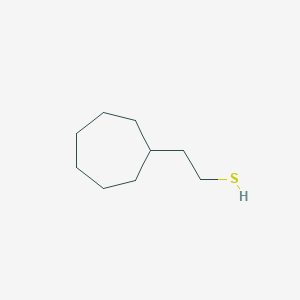

2-Cycloheptylethane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Thiol Reactive Probes and Chemosensors Thiol compounds, including cysteine, homocysteine, glutathione, and hydrogen sulfide, play critical roles in physiological and pathological processes. The development of fluorescent and colorimetric probes for thiol detection is crucial for disease diagnosis and basic research. These probes, designed through mechanisms like nucleophilic addition and Michael addition, enable selective detection of thiols, contributing to advancements in biochemistry and medical diagnostics (Peng et al., 2012).

Bioimaging and Chemosensing Applications The synthesis of a coumarin-chromene derivative for thiol chemosensing in water highlights the potential of thiol compounds in bioimaging. This derivative acts as a probe for detecting thiols like cysteine and glutathione in living cells, demonstrating its utility in biological research and diagnostics (Yang et al., 2013).

Material Science and Polymer Chemistry Thiol-ene chemistry, utilized in the synthesis of polyhydroxyurethanes from glycerin carbonate-based intermediates, exemplifies the application of thiols in creating environmentally friendly materials. This chemistry facilitates the production of polymers with desirable properties such as low glass transition temperatures and high degradation temperatures, suitable for various industrial applications (Benyahya et al., 2011).

Advanced Macromolecular Engineering Thiol-click chemistry is celebrated for its high yields under benign conditions, making it a versatile tool in the synthesis and modification of polymers and materials. Its applications extend across chemical, biological, and engineering fields, demonstrating the multifaceted utility of thiols in advancing materials science and engineering (Hoyle et al., 2010).

Thiol-based Cycloadditions in Organic Synthesis The use of thiols in radical transfer hydroaminations for synthesizing aminated cyclohexadienes showcases the role of thiols in organic synthesis. This method, which exhibits good yields and selectivity, is compatible with various functional groups, highlighting the versatility of thiols in synthesizing complex organic molecules (Guin et al., 2007).

Future Directions

properties

IUPAC Name |

2-cycloheptylethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18S/c10-8-7-9-5-3-1-2-4-6-9/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVMOLZNZZRWJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2969096.png)

![Cyclobutyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2969097.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2969098.png)

![1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2969104.png)

![N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2969105.png)

![4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid](/img/structure/B2969110.png)